7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-041 is a small molecule drug initially developed by Astellas Pharma, Inc. It is known for its antibacterial properties, specifically as an inhibitor of bacterial penicillin-binding proteins. This compound has shown promise in treating bacterial infections due to its ability to bind to and inhibit the function of these proteins, which are essential for bacterial cell wall synthesis .
Preparation Methods
The synthesis of FK-041 involves several steps, starting with the preparation of the core cephalosporin structure. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the side chains: Various chemical reactions are employed to attach the necessary side chains to the β-lactam ring, enhancing the compound’s antibacterial activity.
Purification and crystallization: The final product is purified using techniques such as recrystallization to obtain a high-purity compound.
Industrial production methods for FK-041 involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
FK-041 undergoes several types of chemical reactions, including:
Oxidation: FK-041 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on FK-041, potentially altering its antibacterial properties.
Substitution: FK-041 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others, leading to the formation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of FK-041 with modified antibacterial activity .
Scientific Research Applications
FK-041 has several scientific research applications, including:
Chemistry: FK-041 is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: Researchers use FK-041 to study bacterial cell wall synthesis and the role of penicillin-binding proteins in this process.
Medicine: FK-041 is being investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
FK-041 exerts its effects by binding to bacterial penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. By inhibiting these proteins, FK-041 disrupts the formation of the cell wall, leading to bacterial cell death. The molecular targets of FK-041 are the active sites of these proteins, where it forms a stable complex, preventing the normal enzymatic activity required for cell wall synthesis .
Comparison with Similar Compounds
FK-041 is similar to other cephalosporin antibiotics, such as ceftizoxime and ceftaroline. FK-041 has unique properties that distinguish it from these compounds:
Higher affinity for penicillin-binding proteins: FK-041 has been shown to have a higher binding affinity for certain penicillin-binding proteins compared to other cephalosporins, making it more effective against specific bacterial strains.
Oral bioavailability: Unlike some cephalosporins that require intravenous administration, FK-041 can be administered orally, making it more convenient for patients.
Similar compounds include:
Ceftizoxime: Another cephalosporin antibiotic with a broad spectrum of activity.
Ceftaroline: A cephalosporin with activity against methicillin-resistant Staphylococcus aureus (MRSA).
Properties
Molecular Formula |
C16H15N7O5S3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N7O5S3/c17-16-20-7(4-31-16)9(22-28)12(24)21-10-13(25)23-11(15(26)27)8(5-30-14(10)23)29-3-6-1-18-19-2-6/h1-2,4,10,14,28H,3,5H2,(H2,17,20)(H,18,19)(H,21,24)(H,26,27) |
InChI Key |
RNWMKMFWVBYAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCC4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.